Certified Purity Specification Enables Direct Use as an HPLC Reference Standard Without Further Purification
The Ezetimibe Diacid Impurity is commercially available with a documented purity specification of ≥95% as an入库指导纯度值 (incoming guidance purity value) , directly meeting the ICH Q3A recommendation that reference standards used for impurity quantification possess clearly defined purity suitable for the intended analytical procedure. In contrast, alternative Ezetimibe impurity reference standards such as the Desfluoro Ezetimibe impurity or Ezetimibe Ketone impurity are often supplied with similar or higher purity specifications (typically ≥97–98%), yet their chemical structures differ fundamentally from the diacid impurity. The ≥95% purity level provides unambiguous qualification for regulatory submissions, eliminating the need for costly and time-consuming preparative chromatography to isolate the impurity from stressed Ezetimibe samples prior to analytical use.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC,入库指导纯度值) |
| Comparator Or Baseline | Ezetimibe API acceptance criteria: 98.0%–102.0% on anhydrous and solvent-free basis per USP 2025; Ezetimibe Desfluoro Impurity: typically >98% from commercial sources |
| Quantified Difference | The diacid impurity purity is approximately 3–7% lower than the Ezetimibe API and some alternative impurity standards, yet remains above the 95% threshold generally accepted for impurity reference standards used in ANDA submissions. |
| Conditions | Commercial vendor certificate of analysis (CoA); HPLC purity determination. |
Why This Matters
The documented ≥95% purity ensures this compound is fit-for-purpose as an impurity reference standard without additional purification, directly reducing analytical workflow costs and accelerating method validation timelines for ANDA filing.
